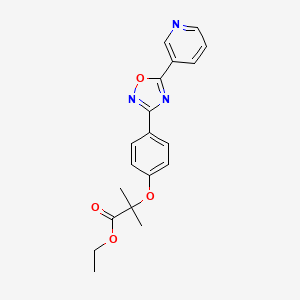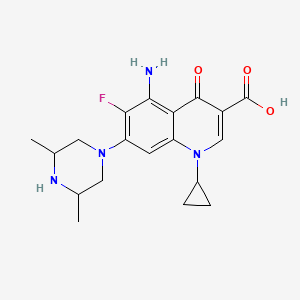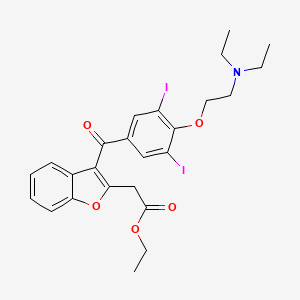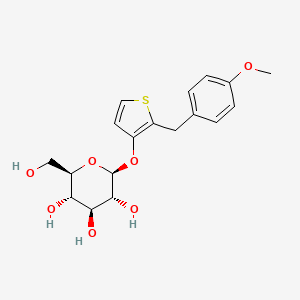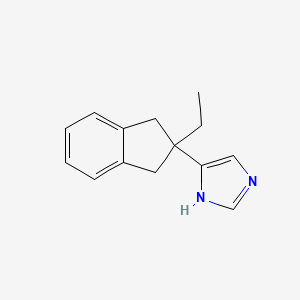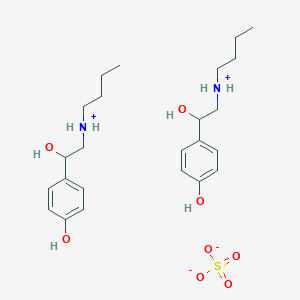
Vasculat
Übersicht
Beschreibung
Bamethan sulfate is an ethanolamine sulfate salt. It derives from a bamethan.
Wissenschaftliche Forschungsanwendungen
1. Engineering of Self-Assembled and Perfusable Microvascular Beds
Researchers have developed a method to engineer perfusable 3D microvascular beds in vitro. This technique, which combines microfluidic 3D cell culture with vasculogenic self-assembly, allows for the de novo formation and controlled perfusion of 3D vascular networks. This system has applications in developing models of various human tissues, including models of vascularized human adipose tissue, the blood-retina barrier, and lung adenocarcinoma. It's also useful in nanomedicine, particularly for evaluating nanoengineered drug delivery systems (Paek et al., 2019).
2. Computational Vascular Biomechanics
Research in computational vascular biomechanics focuses on understanding the mechanics involved in the development and maintenance of vasculature, as well as the progression and treatment of vascular diseases. Advances in molecular biology, biomechanics, medical imaging, and computational methods contribute to a deeper understanding of vascular physiology and pathophysiology. This field plays a significant role in improving the design of medical devices and clinical interventions (Taylor & Humphrey, 2009).
3. Alternative Models to Animal Experiments in Vascular Diseases
The Vasculab Foundation focuses on finding alternative models to animal experiments in vascular research. Emphasizing the 3Rs rule (Replacement, Reduction, Refinement), this initiative seeks to reduce the use of animals in laboratory settings. Such efforts contribute significantly to the ethical aspects of vascular research (Passariello, 2016).
4. Vasculature in Neurosurgery and Neurological Studies
Vascular information is crucial in neurosurgery, cardiovascular surgery, diagnosis, and research. Advanced imaging techniques, such as magnetic resonance angiography (MRA), are used for the automatic segmentation of vasculature, aiding in the planning and execution of neurosurgical procedures (Lorigo et al., 2001).
5. Angiogenic Biomaterials in Regeneration and Disease Progression
Angiogenic biomaterials are developed to promote therapeutic vascularization and regeneration. These materials mimic the vascularized microenvironments, which is crucial for understanding how vasculature influences cancer progression and therapy (Ngo & Harley, 2020).
6. Development of the Vascular System
Research in vessel development provides insights into therapies for vascular diseases, cancer interventions, wound repair, and tissue engineering. Understanding the developmental mechanisms of blood vessels helps in adapting to changes in tissues caused by various factors, including exercise, aging, and injury (Udan et al., 2013).
Eigenschaften
IUPAC Name |
4-[2-(butylamino)-1-hydroxyethyl]phenol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H19NO2.H2O4S/c2*1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;1-5(2,3)4/h2*4-7,12-15H,2-3,8-9H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARMADWNFXEEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(C1=CC=C(C=C1)O)O.CCCCNCC(C1=CC=C(C=C1)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972621 | |
| Record name | Sulfuric acid--4-[2-(butylamino)-1-hydroxyethyl]phenol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bamethan sulfate | |
CAS RN |
5716-20-1 | |
| Record name | Sulfuric acid--4-[2-(butylamino)-1-hydroxyethyl]phenol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bamethan sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAMETHAN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2L3E1W827 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of butyl-sympatol (Vasculat)?
A1: Butyl-sympatol acts as an adrenergic β-receptor agonist, leading to vasodilation. [] While it is an adrenaline derivative, it exhibits a blood pressure-lowering effect in certain cases, unlike typical adrenaline effects. []
Q2: How does the vasodilatory effect of butyl-sympatol manifest in the body?
A2: Butyl-sympatol primarily lowers both systolic and diastolic blood pressure. Studies suggest that the reduction in diastolic pressure is often more pronounced than systolic, potentially leading to an increase in pulse pressure. []
Q3: How does the response to butyl-sympatol differ between individuals with essential hypertension and those with other forms of hypertension?
A3: Research suggests individuals with essential hypertension without significant kidney involvement exhibit a rapid and significant decrease in both systolic and diastolic blood pressure following butyl-sympatol administration. This response contrasts with milder reactions observed in cases of malignant sclerosis, nephrogenic hypertension (acute or chronic), or severe sclerosis. []
Q4: Are there any effects of butyl-sympatol on the heart rate?
A4: While butyl-sympatol generally leads to vasodilation, higher doses can cause an increase in heart rate, potentially leading to discomfort, particularly in individuals with nephrogenic hypertension or severe sclerosis. []
Q5: What is the bioavailability of butyl-sympatol?
A5: Based on urinary excretion and serum level analysis, the bioavailability of butyl-sympatol is estimated to be around 75%. []
Q6: What is the half-life of butyl-sympatol?
A6: The biological half-life of butyl-sympatol is approximately 2.5 hours. []
Q7: How quickly is butyl-sympatol absorbed after oral administration?
A7: Butyl-sympatol is absorbed rapidly after oral ingestion, with peak serum levels observed around 30 minutes post-administration. []
Q8: Has butyl-sympatol been explored for therapeutic applications beyond hypertension?
A8: Besides its use in differentiating hypertension types, butyl-sympatol has been investigated for potential therapeutic benefits in various conditions:
- Peripheral Circulatory Disorders: Studies are exploring its efficacy in treating conditions like intermittent claudication. []
- Ocular Conditions: Researchers have explored its potential in treating glaucoma, caustic injuries, and burns. [, , ]
- Ulcerative Skin Lesions: There has been research on its effectiveness in managing ulcerative skin conditions, including those associated with leprosy. [, ]
- Trauma and Fracture Healing: Some studies suggest potential benefits in treating trauma, fractures, and complications related to bone union. [, ]
- Neurological Disorders: Preliminary investigations explored its use in managing psychic disorders of cerebral vascular origin. []
Q9: What is the role of butyl-sympatol in surgical procedures?
A9: Butyl-sympatol has been investigated for its vasodilating properties during vascular surgeries. For example, in femoro-popliteal bypass graft surgeries, it has been used to assess the peripheral vascular bed's response to vasodilation and to augment graft blood flow. [, ]
Q10: How does butyl-sympatol compare to other vasodilators in terms of its effects on blood flow during reconstructive vascular surgery?
A10: Studies comparing butyl-sympatol to papaverine in femoro-popliteal bypass graft surgeries found that while both drugs increased graft blood flow in a dose-dependent manner, papaverine led to a more pronounced increase compared to butyl-sympatol. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



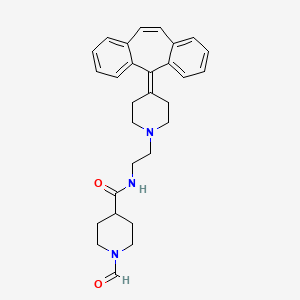
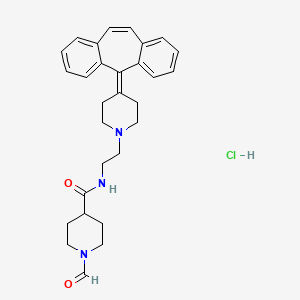
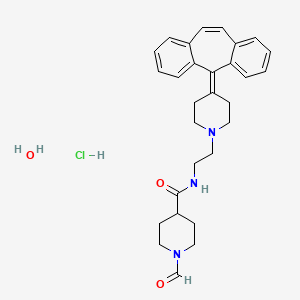

![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)
![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)
![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)
